N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly as anti-inflammatory or anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide
- N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- N-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide
Comparison: N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to the presence of both chloro and hydroxy substituents on the aromatic rings, which can influence its reactivity and biological activity. This unique combination of functional groups may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-3-6-17(23)13(7-10)15-9-16(22-21-15)18(24)20-12-5-4-11(2)14(19)8-12/h3-9,23H,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
RYDURZPJCUPENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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